molecular formula C19H19NO4 B11064447 Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate

Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate

Cat. No.: B11064447
M. Wt: 325.4 g/mol
InChI Key: BCWRHMZPFBZQSP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate is a synthetic organic compound with a molecular formula of C19H19NO4 It is known for its unique structure, which includes a phenylacetyl group and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate typically involves the reaction of methyl 4-oxo-4-butanoate with 2-(2-phenylacetyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenylacetyl and anilino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate can be compared with other similar compounds, such as:

    Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate: This compound has a hydrazino group instead of an anilino group, leading to different chemical and biological properties.

    Methyl 4-oxo-4-phenylbutanoate: Lacks the phenylacetyl and anilino groups, resulting in a simpler structure and different reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate

InChI

InChI=1S/C19H19NO4/c1-24-19(23)12-11-18(22)20-16-10-6-5-9-15(16)17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22)

InChI Key

BCWRHMZPFBZQSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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